

Application Note: Quantification of (3R,5R)-Rosuvastatin Impurity

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Compound of Interest		
Compound Name:	(3R,5R)-Rosuvastatin	
Cat. No.:	B6616059	Get Quote

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic form of Rosuvastatin is the (3R,5S) enantiomer. During the synthesis of Rosuvastatin, various process-related impurities and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[1] One such critical impurity is the (3R,5R)-Rosuvastatin diastereomer, also known as the anti-isomer.[2] The presence of this and other impurities is regulated by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][3] This application note provides a detailed protocol for the quantification of the (3R,5R)-Rosuvastatin impurity in bulk drug substances and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC).

Principle

The quantification of the **(3R,5R)-Rosuvastatin** impurity is achieved by using a chiral stationary phase that allows for the separation of the different stereoisomers of Rosuvastatin.[4] The method described here utilizes a normal-phase HPLC system with a polysaccharide-based chiral column to achieve chromatographic separation. Detection and quantification are performed using a UV detector. The method is validated according to the International Conference on Harmonization (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and sensitivity.[4][5]



Experimental Protocol

- 1. Materials and Reagents
- Rosuvastatin Calcium reference standard
- (3R,5R)-Rosuvastatin impurity reference standard
- n-Hexane (HPLC grade)
- Dichloromethane (HPLC grade)
- 2-Propanol (Isopropanol, HPLC grade)
- Trifluoroacetic acid (TFA, HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Diluent: Dichloromethane and Methanol (96:4 v/v)[4]
- 2. Instrumentation and Chromatographic Conditions
- Instrument: HPLC system with a UV detector.
- Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 μm particle size) or equivalent immobilized cellulose stationary phase column.[4][5]
- Mobile Phase: n-Hexane: Dichloromethane: 2-Propanol: Trifluoroacetic acid (82:10:8:0.2 v/v/v/v).[4][5]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 25°C.[4]
- Detection Wavelength: 243 nm.[4][5]
- Injection Volume: 10 μL.[4][5]



- Run Time: Approximately 18 minutes.[4][5]
- 3. Preparation of Solutions
- Standard Stock Solution of (3R,5R)-Rosuvastatin: Accurately weigh about 1.5 mg of the (3R,5R)-Rosuvastatin reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Standard Solution: Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This yields a concentration of approximately 0.015 mg/mL.
- Test Solution (for Bulk Drug Substance): Accurately weigh about 100 mg of Rosuvastatin Calcium into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution with a concentration of 1.0 mg/mL.[4]
- Test Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Rosuvastatin to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 20 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 μm nylon filter.[6]
- System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Rosuvastatin Calcium spiked with 0.15% of the (3R,5R)-Rosuvastatin impurity.[4]
- 4. Chromatographic Procedure
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the System Suitability Solution and verify that the resolution between the Rosuvastatin peak and the (3R,5R)-Rosuvastatin peak is not less than 2.0.
- Inject the Standard Solution in replicate (e.g., n=5) and check the system precision (RSD of peak areas should be ≤ 2.0%).
- Inject the Test Solution.



- Identify the peaks of Rosuvastatin and the (3R,5R)-Rosuvastatin impurity in the chromatogram of the Test Solution by comparing the retention times with those obtained from the Standard Solution and System Suitability Solution.
- Calculate the amount of (3R,5R)-Rosuvastatin impurity in the sample.

5. Calculation

The percentage of the **(3R,5R)-Rosuvastatin** impurity in the sample is calculated using the following formula:

% Impurity = (Area impurity / Area standard) * (Conc standard / Conc sample) * 100

Where:

- Area_impurity is the peak area of the (3R,5R)-Rosuvastatin impurity in the Test Solution.
- Area_standard is the average peak area of the (3R,5R)-Rosuvastatin in the Standard Solution.
- Conc standard is the concentration of the (3R,5R)-Rosuvastatin in the Standard Solution.
- Conc sample is the concentration of Rosuvastatin in the Test Solution.

Quantitative Data Summary

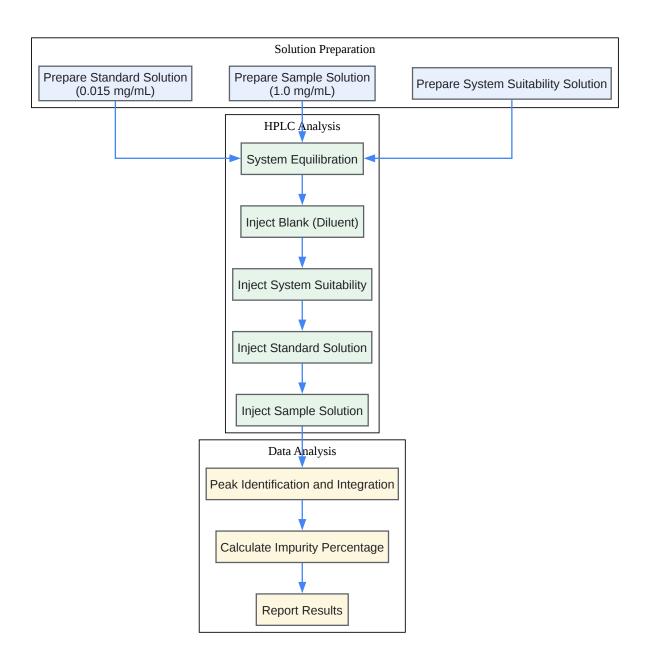
The following table summarizes the validation parameters for the quantification of the **(3R,5R)-Rosuvastatin** impurity, as established by validated methods.[4][5]



Parameter	Result
Linearity Range	0.04% to 0.24% of the test concentration
Correlation Coefficient (r²)	0.9977
Limit of Detection (LOD)	0.015%
Limit of Quantification (LOQ)	0.04%
Precision (%RSD)	< 5.0%
Accuracy (% Recovery)	100 ± 10%
Resolution	> 2.0 between Rosuvastatin and (3R,5R)-isomer

Diagrams





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